

Melflufen-Induced DNA Damage and Apoptosis: A Technical Guide

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Compound of Interest

Compound Name: Melflufen

Cat. No.: B1676190

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Executive Summary

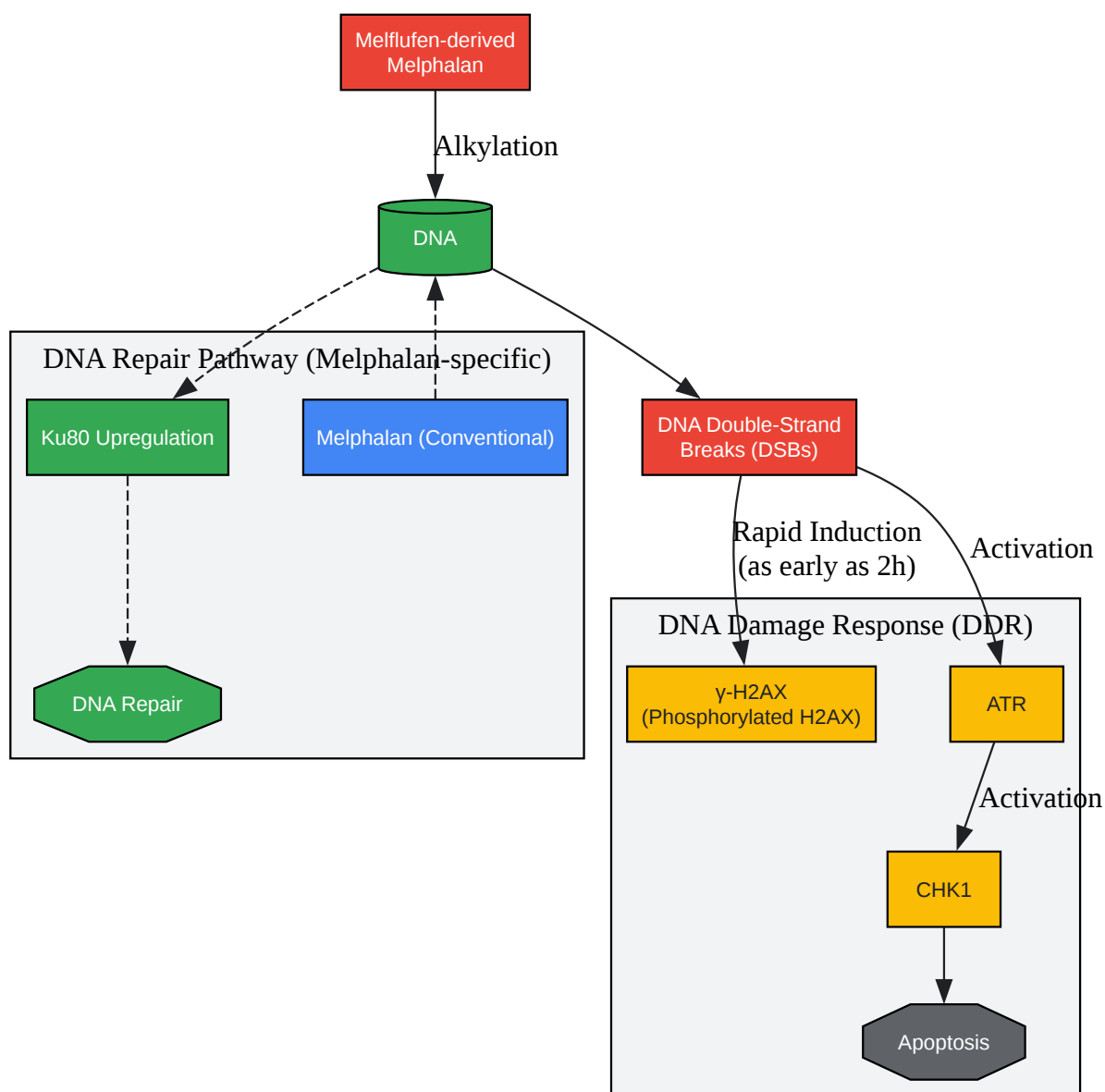
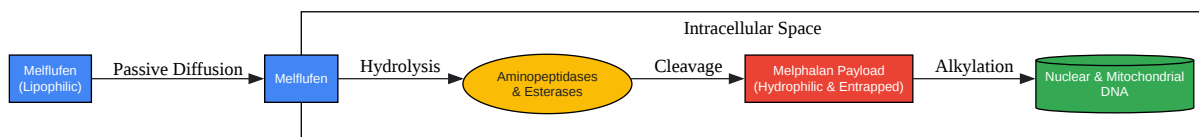
Melphalan flufenamide (**melflufen**) is a first-in-class peptide-drug conjugate (PDC) designed to target cancer cells with high aminopeptidase activity, a characteristic feature of several malignancies, including multiple myeloma (MM).[1][2] Its unique mechanism of action allows for targeted delivery and intracellular enrichment of a potent alkylating agent, leading to rapid, robust, and irreversible DNA damage and subsequent apoptosis.[3][4] This mechanism allows **melflufen** to overcome common resistance pathways, including those affecting traditional alkylating agents like melphalan.[5][6] This document provides an in-depth technical overview of the molecular pathways governing **melflufen**-induced DNA damage and apoptosis, summarizes key quantitative data, and details relevant experimental protocols for research and development.

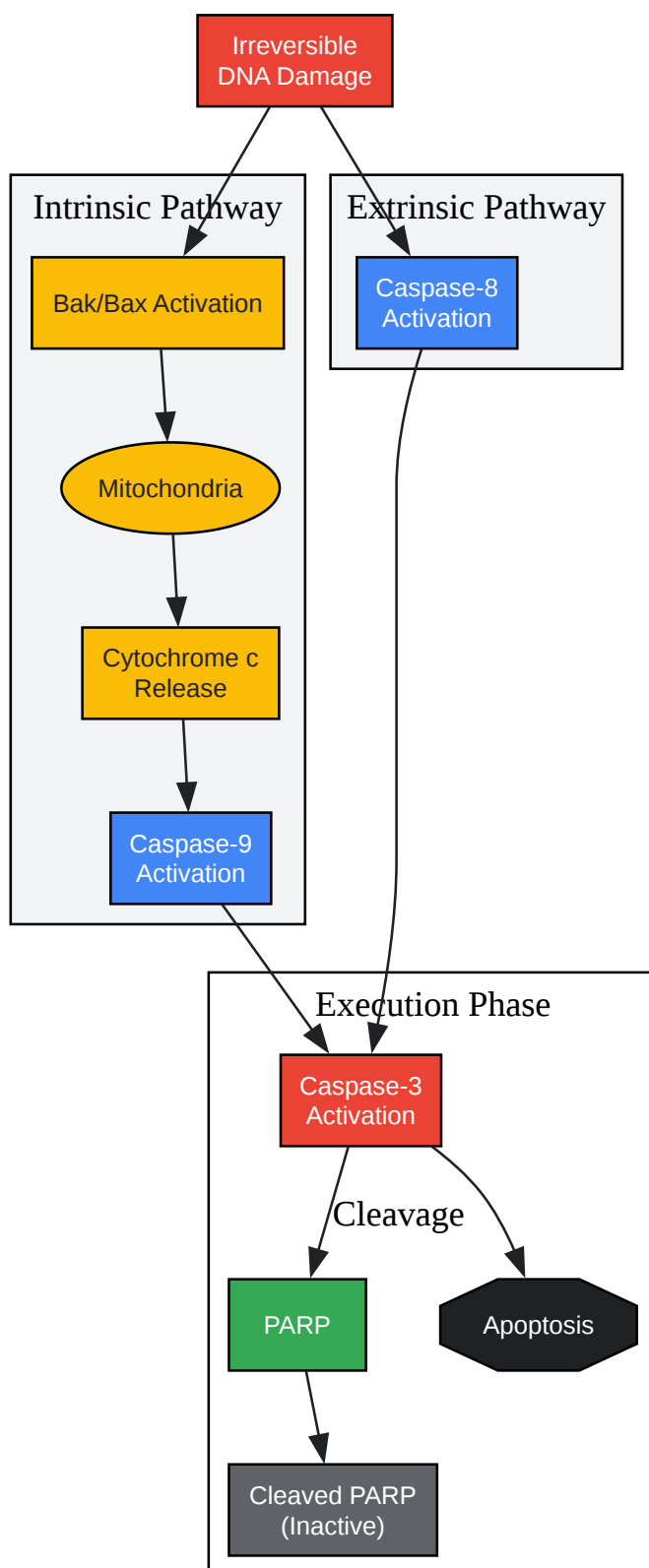
Mechanism of Action: Cellular Uptake and Activation

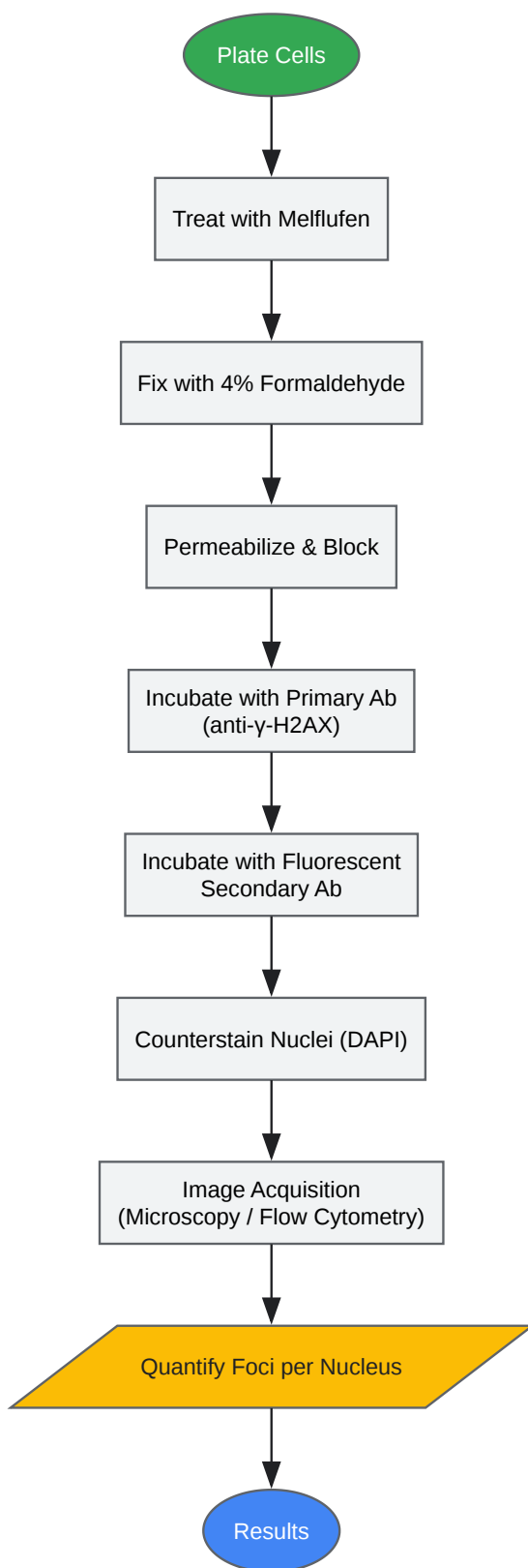
Melflufen's efficacy is rooted in its chemical design, which facilitates targeted cytotoxicity.

- 2.1 Cellular Uptake: Due to its high lipophilicity, **melflufen** passively and rapidly diffuses across the cell membrane into the cytoplasm, bypassing the need for specific transporter proteins that are often implicated in drug resistance.[4][7]

- 2.2 Enzymatic Cleavage and Payload Entrapment: Once inside the cell, **melflufen** is rapidly hydrolyzed by overexpressed intracellular enzymes, primarily aminopeptidases and esterases.[2][4] This enzymatic cleavage releases the hydrophilic alkylating payload, melphalan, and other metabolites.[4][7] The newly hydrophilic nature of the payload prevents it from diffusing back out of the cell, leading to its effective entrapment and accumulation.[3][7] This process creates a high intracellular concentration of the alkylating agent, reported to be 50- to 100-fold greater than what can be achieved with equimolar concentrations of melphalan alone.[3][8]







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